molecular formula C17H17N3O3S B2374371 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1192279-86-9

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2374371
CAS RN: 1192279-86-9
M. Wt: 343.4
InChI Key: HSMSDRQCLBETKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information or literature sources detailing the reactions of this compound, a comprehensive chemical reactions analysis cannot be provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular weight, etc. For this specific compound, the molecular formula is C12H12N2O4 and the molecular weight is 248.23468 .

Scientific Research Applications

Antimicrobial and Analgesic Activities

A series of novel benzodiazepine derivatives, including 4-(substituted phenyl)-2-(thiophen-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepines, synthesized from 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have been evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These compounds, synthesized via a condensation reaction of 2-acetyl thiophene with various aromatic aldehydes, followed by cyclization with o-phenylenediamine, exhibit a range of biological activities. The structural confirmation through various spectroscopic techniques and the biological screening results highlight the potential of these benzodiazepine derivatives in therapeutic applications, providing a foundation for further exploration of their pharmacological properties (Bhat et al., 2014).

Agonistic and Antagonistic Modulation of Receptors

The development of new series of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid derivatives has provided insights into the modulation of Transient receptor potential vanilloid 1 (TRPV1). These compounds, investigated for TRPV1 antagonistic activity in vitro and for analgesic and sedative activities in vivo, demonstrate the potential for benzodiazepine derivatives to modulate receptor activities. This research contributes to the understanding of the molecular interactions between benzodiazepines and TRPV1, offering a pathway for the development of new analgesic agents with improved solubility and pharmacological profiles (Liu et al., 2018).

Mechanism of Action

Mode of Action

The mode of action of the compound is not well understood at this time. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique and specific manner. More research is needed to elucidate the exact mechanisms by which the compound exerts its effects .

Pharmacokinetics

The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, will be critical factors in determining its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-15(18-10-11-4-3-9-24-11)8-7-14-17(23)19-13-6-2-1-5-12(13)16(22)20-14/h1-6,9,14H,7-8,10H2,(H,18,21)(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSDRQCLBETKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.